Cas no 2248392-56-3 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2,4-dichlorophenyl)cyclopentane-1-carboxylate)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2,4-dichlorophenyl)cyclopentane-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2248392-56-3
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2,4-dichlorophenyl)cyclopentane-1-carboxylate
- EN300-6520650
-
- Inchi: 1S/C20H15Cl2NO4/c21-12-7-8-15(16(22)11-12)20(9-3-4-10-20)19(26)27-23-17(24)13-5-1-2-6-14(13)18(23)25/h1-2,5-8,11H,3-4,9-10H2
- InChI Key: KOYFIMMQSWSMML-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1C1(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)CCCC1)Cl
Computed Properties
- Exact Mass: 403.0378133g/mol
- Monoisotopic Mass: 403.0378133g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 27
- Rotatable Bond Count: 4
- Complexity: 610
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.3
- Topological Polar Surface Area: 63.7Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2,4-dichlorophenyl)cyclopentane-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6520650-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2,4-dichlorophenyl)cyclopentane-1-carboxylate |
2248392-56-3 | 95.0% | 0.05g |
$600.0 | 2025-03-14 | |
| Enamine | EN300-6520650-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2,4-dichlorophenyl)cyclopentane-1-carboxylate |
2248392-56-3 | 95.0% | 0.1g |
$628.0 | 2025-03-14 | |
| Enamine | EN300-6520650-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2,4-dichlorophenyl)cyclopentane-1-carboxylate |
2248392-56-3 | 95.0% | 0.25g |
$657.0 | 2025-03-14 | |
| Enamine | EN300-6520650-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2,4-dichlorophenyl)cyclopentane-1-carboxylate |
2248392-56-3 | 95.0% | 0.5g |
$685.0 | 2025-03-14 | |
| Enamine | EN300-6520650-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2,4-dichlorophenyl)cyclopentane-1-carboxylate |
2248392-56-3 | 95.0% | 1.0g |
$714.0 | 2025-03-14 | |
| Enamine | EN300-6520650-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2,4-dichlorophenyl)cyclopentane-1-carboxylate |
2248392-56-3 | 95.0% | 2.5g |
$1399.0 | 2025-03-14 | |
| Enamine | EN300-6520650-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2,4-dichlorophenyl)cyclopentane-1-carboxylate |
2248392-56-3 | 95.0% | 5.0g |
$2070.0 | 2025-03-14 | |
| Enamine | EN300-6520650-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2,4-dichlorophenyl)cyclopentane-1-carboxylate |
2248392-56-3 | 95.0% | 10.0g |
$3069.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2,4-dichlorophenyl)cyclopentane-1-carboxylate Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2,4-dichlorophenyl)cyclopentane-1-carboxylate
Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2,4-dichlorophenyl)cyclopentane-1-carboxylate (CAS No. 2248392-56-3)
The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2,4-dichlorophenyl)cyclopentane-1-carboxylate, identified by its CAS number 2248392-56-3, represents a significant advancement in the field of pharmaceutical chemistry. This molecule belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this compound combines elements of isoindole and cyclopentane moieties, which are known for their role in modulating various biological pathways.
Recent research in medicinal chemistry has highlighted the importance of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2,4-dichlorophenyl)cyclopentane-1-carboxylate for its pharmacological properties. The presence of the dioxo group and the (2,4-dichlorophenyl) substituent contributes to its unique chemical reactivity and biological efficacy. Studies have demonstrated that this compound exhibits promising activities in several disease models, including inflammation and neurodegenerative disorders. The isoindole core is particularly noteworthy for its ability to interact with biological targets such as enzymes and receptors, making it a valuable scaffold for drug design.
In the context of modern drug discovery, the synthesis and characterization of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2,4-dichlorophenyl)cyclopentane-1-carboxylate have been extensively explored. Advanced synthetic methodologies have been employed to optimize its production, ensuring high purity and yield. Techniques such as multi-step organic synthesis and computational modeling have been instrumental in understanding its molecular interactions. The compound's stability under various conditions has also been a focus of investigation, with findings suggesting that it maintains its integrity in both aqueous and organic solvents.
The pharmacological profile of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2,4-dichlorophenyl)cyclopentane-1-carboxylate has been a subject of intense study. Preclinical trials have revealed its potential as an anti-inflammatory agent by modulating cytokine production and inhibiting key inflammatory pathways. Additionally, its neuroprotective effects have been observed in models of Alzheimer's disease and Parkinson's disease, where it demonstrates the ability to reduce oxidative stress and protect neuronal cells. These findings underscore the compound's therapeutic promise.
From a chemical biology perspective, the interaction between 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(2,4-dichlorophenyl)cyclopentane-1-carboxylate and biological targets has been meticulously analyzed. Structural biology techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have provided insights into its binding mechanisms. These studies have revealed that the compound binds to specific residues on target proteins with high affinity, leading to conformational changes that modulate their activity. This detailed understanding is crucial for designing derivatives with enhanced efficacy and reduced side effects.
The development of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yli 1-(2,4-dichlorophenyl)cyclopentane -carboxylic acid (CAS No. 22483925 -6 - 3) has also seen advancements in formulation science. Researchers have focused on optimizing its delivery systems to enhance bioavailability and target specificity. Nanotechnology-based delivery platforms have been explored as potential vehicles for this compound, offering controlled release profiles that improve therapeutic outcomes. These innovations are part of a broader effort to translate promising preclinical findings into clinical applications.
The regulatory landscape for CAS No. 22483925 -6 - 3 is another critical aspect that has evolved alongside its development. Compliance with international regulatory standards ensures that the compound can be safely tested in humans and eventually approved for medical use. Good Manufacturing Practices (GMP) have been strictly followed during its production to maintain consistency and quality control. Additionally, toxicological studies have been conducted to assess potential risks associated with its use.
Future directions in the study of CAS No. 22483925 -6 - 3 include exploring its role in combination therapies with other drugs or small molecules. Synergistic effects between different compounds could lead to more effective treatments for complex diseases such as cancer or autoimmune disorders. Furthermore, computational approaches like virtual screening are being employed to identify new derivatives with improved properties based on existing structural scaffolds.
In conclusion,CAS No:224839256 -6 - 33 represents a significant contribution to pharmaceutical chemistry due to its unique structure and promising biological activities。Ongoing research continues to unravel its full potential,with hopes that it will lead to novel therapeutic interventions for various diseases。The interdisciplinary nature of this work highlights the importance of collaboration between chemists,biologists,and clinicians in advancing drug discovery。
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